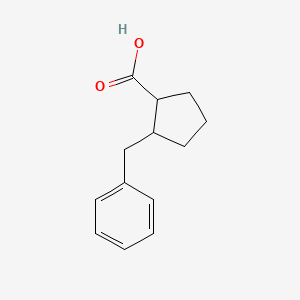
2-Benzylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylcyclopentane-1-carboxylic acid is an organic compound with a cyclopentane ring substituted with a benzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of 2-benzoylcyclopentene-1-carboxylic acid. The Clemmensen reduction of 2-benzoylcyclopentene-1-carboxylic acid does not yield this compound directly but produces a mixture of cis- and trans-2-benzylcyclopentane-1-carboxylic acid . Another method involves the Wolff-Kishner-Huang-Minlon reduction, which also yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned reduction reactions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Common Reagents and Conditions
Clemmensen Reduction: Uses zinc amalgam and hydrochloric acid.
Wolff-Kishner-Huang-Minlon Reduction: Involves hydrazine and a strong base like potassium hydroxide.
Electrophilic Aromatic Substitution: Typically uses reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Reduction: Yields cis- and trans-2-benzylcyclopentane-1-carboxylic acid.
Substitution: Depending on the substituent, products like brominated or nitrated derivatives of the benzyl group can be formed.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Industry: May be used in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Benzylcyclopentane-1-carboxylic acid is not well-studied. its effects would likely involve interactions with molecular targets such as enzymes or receptors, depending on its specific application. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the benzyl group can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylcyclopentene-1-carboxylic acid: Precursor in the synthesis of 2-Benzylcyclopentane-1-carboxylic acid.
Cyclopentane-1-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzylcyclopentane: Lacks the carboxylic acid group, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a carboxylic acid group on a cyclopentane ring
Properties
IUPAC Name |
2-benzylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZNQCDCGOOMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)
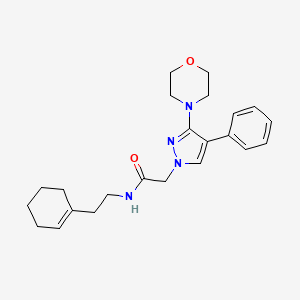

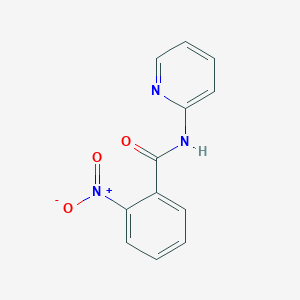
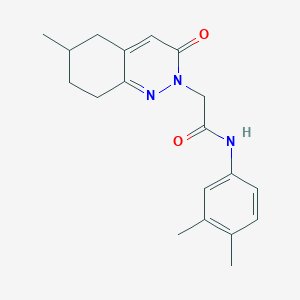
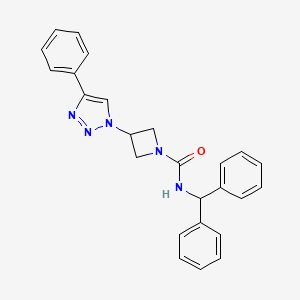
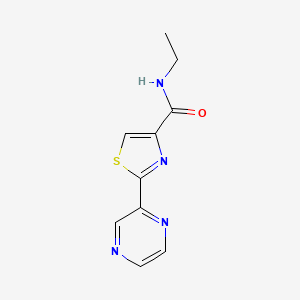
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)

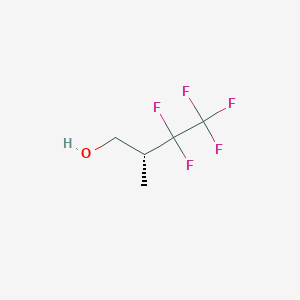
![N-(2,5-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2809084.png)
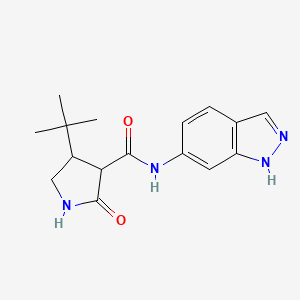
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2809087.png)
![1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2809088.png)
